![molecular formula C14H18N4 B052795 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine CAS No. 401566-79-8](/img/structure/B52795.png)
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
Synthesis Analysis
The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials . The process involves nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is simple and convenient, making it suitable for large-scale industrial production .Molecular Structure Analysis
The molecular structure of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine consists of a piperazine ring attached to a 3-methyl-1-phenyl-1H-pyrazol-5-yl group . The InChI code for this compound is 1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 .Chemical Reactions Analysis
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are synthesized through a series of reactions, including condensation, nucleophilic substitution, and cyclization .Physical And Chemical Properties Analysis
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a solid compound with a melting point of 107-108°C and a boiling point of 429°C . It has a density of 1.19 and a flash point of 213°C . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Chemical Properties
This compound has a molecular weight of 242.32 and a molecular formula of C14H18N4 . It is a solid substance with a melting point of 107-108°C and a boiling point of 429°C . It has a density of 1.19 and a flash point of 213°C .
Safety Information
The compound is labeled with the GHS07 symbol, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Solubility
The compound is slightly soluble in DMSO and Methanol .
Use as an Intermediate
“1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
Use in Antidiabetic Agents
These prolinylthiazolidines are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Use in the Preparation of Other Compounds
The compound is used in the preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone .
Mechanism of Action
Target of Action
The primary target of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the incretin hormone pathway . By inhibiting DPP-4, the compound prevents the degradation of incretin hormones, leading to their increased levels . This results in enhanced insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .
Pharmacokinetics
The compound is described asorally active , suggesting it has good bioavailability when administered orally.
Result of Action
The primary molecular effect of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is the inhibition of DPP-4 . This leads to increased levels of incretin hormones, enhanced insulin secretion, decreased glucagon release, and ultimately, a reduction in blood glucose levels . This makes the compound potentially useful as an antidiabetic agent .
Safety and Hazards
Future Directions
As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .
properties
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUUXMVVOANMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621769 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
CAS RN |
401566-79-8 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?
A1: Two main synthetic routes are described in the research:
Q2: What are the claimed advantages of the synthetic methods for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?
A2: The research highlights several advantages associated with the described synthetic approaches:
- High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.
- Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.
- Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.
- Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.
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